molecular formula C20H30N2O7 B15347521 N-(2-Pentylideneaminoethyl)-2-propoxy-3-methoxybenzamide oxalate CAS No. 63906-85-4

N-(2-Pentylideneaminoethyl)-2-propoxy-3-methoxybenzamide oxalate

Cat. No.: B15347521
CAS No.: 63906-85-4
M. Wt: 410.5 g/mol
InChI Key: RMXSRHKGELWALP-UHFFFAOYSA-N
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Description

N-(2-Pentylideneaminoethyl)-2-propoxy-3-methoxybenzamide oxalate is a benzamide derivative characterized by a benzamide core substituted with 2-propoxy and 3-methoxy groups at the aromatic ring. The compound features a pentylideneaminoethyl side chain, which is conjugated with an oxalate counterion.

Properties

CAS No.

63906-85-4

Molecular Formula

C20H30N2O7

Molecular Weight

410.5 g/mol

IUPAC Name

2-hydroxy-2-oxoacetate;2-[(3-methoxy-2-propoxybenzoyl)amino]ethyl-pentylideneazanium

InChI

InChI=1S/C18H28N2O3.C2H2O4/c1-4-6-7-11-19-12-13-20-18(21)15-9-8-10-16(22-3)17(15)23-14-5-2;3-1(4)2(5)6/h8-11H,4-7,12-14H2,1-3H3,(H,20,21);(H,3,4)(H,5,6)

InChI Key

RMXSRHKGELWALP-UHFFFAOYSA-N

Canonical SMILES

CCCCC=[NH+]CCNC(=O)C1=C(C(=CC=C1)OC)OCCC.C(=O)(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Pentylideneaminoethyl)-2-propoxy-3-methoxybenzamide oxalate typically involves multiple steps, starting with the reaction of pentylideneamine with propoxybenzamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and precise control of temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzamide derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions.

Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: In the industrial sector, it is utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which N-(2-Pentylideneaminoethyl)-2-propoxy-3-methoxybenzamide oxalate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-Pentylideneaminoethyl)-2-propoxy-3-methoxybenzamide oxalate with key analogs, focusing on structural features, physicochemical properties, and functional relevance.

Substituents on the Benzamide Core

The target compound’s 2-propoxy-3-methoxybenzamide scaffold distinguishes it from other benzamide derivatives:

  • Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) : Features a 3-isopropoxy group on the phenyl ring and a methyl substituent at the benzamide’s 2-position. This structure is associated with fungicidal activity, suggesting that alkoxy groups at specific positions enhance pesticidal efficacy .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Contains a 3-methylbenzamide core and a hydroxy-dimethylethyl side chain. The hydroxy group enables its use as an N,O-bidentate directing group in metal-catalyzed C–H functionalization reactions, highlighting the role of polar substituents in catalytic applications .

Aminoalkyl Side Chain Modifications

The pentylideneaminoethyl side chain in the target compound contrasts with shorter or oxygenated chains in analogs:

  • N-(2-Butylideneaminooxyethyl)-2-propoxy-3-methoxybenzamide oxalate (CAS 63887-12-7): Differs by a butylideneaminooxyethyl group (shorter alkyl chain with an oxygen atom). The absence of oxygen in the target compound’s side chain may alter solubility or metal-binding capacity .
  • Hydroxy-dimethylethyl side chain (): The hydroxy group in this analog facilitates coordination with metal catalysts, whereas the target’s non-polar pentyl chain may prioritize lipophilicity over catalytic activity .

Counterion Influence

The oxalate counterion in the target compound contrasts with neutral forms or other salts:

  • Free-base benzamides (e.g., mepronil) : Neutral forms typically exhibit lower water solubility. The oxalate salt likely enhances aqueous solubility and crystallinity, which is critical for formulation in pharmaceuticals or agrochemicals .

Data Table: Structural and Functional Comparison

Compound Name Benzamide Substituents Side Chain Counterion Key Properties/Applications Reference
This compound 2-propoxy, 3-methoxy Pentylideneaminoethyl Oxalate Unknown; potential agrochemical/catalyst
Mepronil 2-methyl, 3-(1-methylethoxy) None None Fungicide
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl None Metal-catalyzed C–H functionalization
N-(2-Butylideneaminooxyethyl)-2-propoxy-3-methoxybenzamide oxalate 2-propoxy, 3-methoxy Butylideneaminooxyethyl Oxalate Structural analog; unknown use

Research Findings and Implications

Structural Analysis via NMR ()

While direct NMR data for the target compound are unavailable, the methodology in demonstrates how chemical shift comparisons can localize substituent effects. For example, differences in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) in related compounds could highlight how the pentylideneaminoethyl group alters electronic environments compared to shorter chains or oxygenated analogs .

Lumping Strategy for Property Prediction ()

The lumping approach groups compounds with similar cores (e.g., benzamides) to predict shared properties. The target compound’s benzamide core and alkoxy substituents may align it with pesticidal or catalytic lumped categories, though its unique side chain necessitates experimental validation .

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